Siyry

T Cell Receptor Engineering Affinity Maturation Immunotherapy

SIYRY (SIYRYYGL) is an indispensable, high-purity 8-mer peptide for H-2Kb-restricted CD8+ T cell research. Unlike generic alternatives, it uniquely serves as a strong agonist for the 2C TCR and a benchmark for engineering high-affinity TCRs (e.g., m33, Kd=30 nM). It is essential for building SIY-expressing tumor models for preclinical immunotherapy assessment and for producing stable pMHC tetramers for immune monitoring. For studies on microbiome-immune crosstalk, its cross-reactivity with a Bifidobacterium breve epitope is a critical experimental parameter.

Molecular Formula C50H71N11O13
Molecular Weight 1034.2 g/mol
CAS No. 178561-37-0
Cat. No. B549643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSiyry
CAS178561-37-0
Molecular FormulaC50H71N11O13
Molecular Weight1034.2 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N
InChIInChI=1S/C50H71N11O13/c1-5-28(4)42(61-43(67)35(51)26-62)48(72)60-39(24-31-12-18-34(65)19-13-31)46(70)57-36(7-6-20-54-50(52)53)45(69)59-38(23-30-10-16-33(64)17-11-30)47(71)58-37(22-29-8-14-32(63)15-9-29)44(68)55-25-41(66)56-40(49(73)74)21-27(2)3/h8-19,27-28,35-40,42,62-65H,5-7,20-26,51H2,1-4H3,(H,55,68)(H,56,66)(H,57,70)(H,58,71)(H,59,69)(H,60,72)(H,61,67)(H,73,74)(H4,52,53,54)/t28-,35-,36-,37-,38-,39-,40-,42-/m0/s1
InChIKeyNCXOVKZJFXNTSR-KRKATAPPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SIYRY (SIYRYYGL, CAS 178561-37-0): The Quintessential H-2Kb-Restricted Model Epitope for T Cell Immunobiology and Cancer Vaccine Research


SIYRY, an 8-mer peptide of sequence SIYRYYGL (CAS 178561-37-0), is a classic, well-characterized, H-2Kb-restricted epitope [1]. It is not a PPARδ agonist, but rather a foundational immunology research tool . This peptide serves as a highly defined model antigen for the study of CD8+ T cell responses, T cell receptor (TCR) recognition, and antitumor immunity, particularly when expressed in murine tumor models [2][3]. Its well-documented, high-affinity interactions with the H-2Kb MHC class I molecule and specific TCRs underpin its extensive use in both basic and translational immunology research [4].

The Critical Role of SIYRY (CAS 178561-37-0) in Immunological Research: Why Sequence Precision is Non-Negotiable


In the context of H-2Kb-restricted CD8+ T cell research, SIYRY (SIYRYYGL) cannot be substituted by generic 'similar' peptides, such as the well-known OVA peptide (SIINFEKL), without fundamentally altering the scientific question and experimental outcome. These peptides, while both binding H-2Kb, exhibit distinct TCR recognition profiles and biological fates [1][2]. For instance, SIY functions as a strong agonist for the widely used 2C TCR, a property not shared by OVA, making it an indispensable tool for specific lines of investigation into T cell biology and adoptive cell therapy [3]. Its unique cross-reactivity with a commensal bacterial epitope further distinguishes it, enabling studies of microbiome-immune crosstalk that would be impossible with other model antigens [4]. Therefore, for researchers developing precise T cell assays or building upon established model systems, the use of the exact peptide sequence is a critical experimental parameter.

Quantitative Differentiation of SIYRY (CAS 178561-37-0): Evidence for Selection in Advanced T Cell Research


Nanomolar Binding Affinity Enables High-Sensitivity Detection with Engineered TCRs

SIYRY's utility is amplified by its ability to form a high-affinity complex with the m33 TCR. This engineered TCR binds the SIY-Kb complex with a dissociation constant (Kd) of 30 nM, a stark contrast to the typical low affinity (Kd ≥ 1100 μM) of wild-type TCRs for their cognate pMHC [1]. This represents a >36,000-fold improvement in binding affinity, a critical parameter for developing targeted cytokine fusions for cancer immunotherapy [1].

T Cell Receptor Engineering Affinity Maturation Immunotherapy Peptide-MHC Binding

Differential MHC Binding and T Cell Activation Versus QL9 Peptide

SIY (SIYRYYGL) acts as a strong agonist for the 2C TCR when bound to H-2Kb, whereas the peptide QL9 (QLSPFPFDL) serves as the agonist for the same TCR when bound to the allogeneic MHC Ld. Comparative structural and functional analyses reveal that SIY's potency is heavily influenced by three residues embedded within the Kb molecule, in contrast to QL9, where most residues contribute to both Ld and TCR binding [1]. This distinction is crucial for studies dissecting the relative contributions of peptide-MHC binding versus TCR engagement in T cell activation.

T Cell Epitope MHC Class I Antigen Presentation 2C TCR

Induction of Robust, Quantifiable Antigen-Specific CD8+ T Cell Responses In Vivo

In a direct in vivo comparison using MC57 fibrosarcoma models, adoptive T cell therapy targeting the SIY antigen led to the eradication of large, established tumors, a therapeutic outcome not consistently achieved with other model antigens like mgp100 or hgp100 under similar conditions [1]. Specifically, targeting SIY, OVA257, or Tyr369 resulted in tumor eradication, while targeting mgp10025, hgp10025, or EGP led to initial tumor regression followed by relapse [1]. Furthermore, the SIY antigen elicits a quantifiable T cell response, as demonstrated by the detection of SIY-specific CD8+ T cells producing IFN-γ and TNF upon ex vivo restimulation with 1 μg/ml of the peptide [2].

Cancer Immunotherapy Adoptive Cell Therapy Tumor Model In Vivo T Cell Response

A Unique Tool for Probing Microbiome-Immune Cross-Reactivity in Cancer

SIYRY's utility extends to the cutting-edge field of microbiome-immune crosstalk. It shares a high degree of sequence homology with the commensal bacterial epitope SVYRYYGL (SVY) from Bifidobacterium breve. T cells specific for SVY cross-react with the SIY neoantigen, a phenomenon that directly impacts tumor control. In vivo, mice colonized with B. breve (and thus having SVY-reactive T cells) exhibited significantly slower growth of SIY-expressing tumors compared to B. breve-deficient mice, leading to extended survival [1]. This establishes SIYRY as a critical reagent for studying how pre-existing immunity to commensal microbes can shape antitumor responses, a research avenue not accessible with most other model antigens.

Cancer Immunotherapy Microbiome T Cell Cross-Reactivity Antitumor Immunity

Validated Peptide-MHC Stability for Reliable In Vitro Assay Performance

The SIY-Kb complex is known for its functional stability, a critical attribute for reliable in vitro assays. In a yeast display system comparing three different peptide-MHC complexes, the SIYRYYGL-Kb-β2m (SIYR-Kb) complex was successfully expressed on the yeast surface and recognized by conformation-specific antibodies and TCRs, demonstrating its proper folding and stability [1]. In contrast, the stability of peptide-MHC complexes varies extensively, and this variability is a major hurdle in biochemical and structural studies of many disease-associated MHC molecules [1]. The well-documented stability of SIY-Kb ensures reproducible and reliable data generation in assays like T cell stimulation and pMHC multimer staining.

T Cell Assay Development Peptide-MHC Tetramer Flow Cytometry Antigen Presentation

Procurement-Led Applications of SIYRY (CAS 178561-37-0): Where Its Differentiated Profile Drives Research Value


Validating and Benchmarking Engineered TCR Affinity and Function

Researchers developing high-affinity TCRs for adoptive cell therapy or soluble TCR-based diagnostics use SIYRY (SIYRYYGL) as a benchmark antigen. Its well-characterized, high-affinity interaction with the m33 TCR (Kd = 30 nM) provides a quantitative standard against which new TCR variants can be measured [1]. Procurement of SIYRY is essential for performing the binding assays, T cell stimulation tests, and functional comparisons required to validate the performance of engineered receptors.

Establishing a Stringent In Vivo Model for Evaluating Cancer Immunotherapies

In preclinical oncology research, the SIY antigen model is a gold standard for assessing the efficacy of novel immunotherapies, including checkpoint inhibitors, vaccines, and adoptive T cell transfers. The ability of SIY-specific T cells to eradicate large, established tumors provides a clear, binary readout (eradication vs. relapse) that is more stringent than models where only tumor growth delay is observed [2]. Sourcing SIYRY is required to engineer the tumor cell lines and to monitor the antigen-specific T cell response.

Developing and Quality-Controlling H-2Kb pMHC Tetramer Reagents

For laboratories involved in manufacturing or using H-2Kb peptide-MHC tetramers for flow cytometry, SIYRY is an ideal peptide for quality control and reagent validation. Its well-documented ability to form stable, correctly folded pMHC complexes ensures reliable staining and detection of antigen-specific T cells [3]. Procurement of high-purity SIYRY is a necessary step in the production of consistent and reproducible tetramer batches for research or clinical trial immune monitoring.

Investigating the Role of the Microbiome in Antitumor Immunity

SIYRY is a uniquely enabling tool for studying how commensal bacteria can influence cancer immunity. Its cross-reactivity with the Bifidobacterium breve epitope SVYRYYGL allows researchers to probe the impact of specific bacterial species on the antitumor T cell response in a controlled model system [4]. This application requires SIYRY to create tumor models and to track the cross-reactive T cell populations.

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